molecular formula C13H16N2O2S B7544963 N-tert-butyl-3-oxo-3,4-dihydro-2H-1,4-benzothiazine-6-carboxamide

N-tert-butyl-3-oxo-3,4-dihydro-2H-1,4-benzothiazine-6-carboxamide

Cat. No.: B7544963
M. Wt: 264.35 g/mol
InChI Key: KPIKIQAIJQSNGD-UHFFFAOYSA-N
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Description

N-tert-butyl-3-oxo-3,4-dihydro-2H-1,4-benzothiazine-6-carboxamide is a synthetic organic compound belonging to the benzothiazine family. This compound is characterized by its unique structure, which includes a benzothiazine ring fused with a carboxamide group and a tert-butyl substituent. It has garnered interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Properties

IUPAC Name

N-tert-butyl-3-oxo-4H-1,4-benzothiazine-6-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O2S/c1-13(2,3)15-12(17)8-4-5-10-9(6-8)14-11(16)7-18-10/h4-6H,7H2,1-3H3,(H,14,16)(H,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPIKIQAIJQSNGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=O)C1=CC2=C(C=C1)SCC(=O)N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-tert-butyl-3-oxo-3,4-dihydro-2H-1,4-benzothiazine-6-carboxamide typically involves the following steps:

    Formation of the Benzothiazine Ring: The initial step involves the cyclization of 2-aminothiophenol with a suitable carbonyl compound, such as an α,β-unsaturated ketone, under acidic or basic conditions to form the benzothiazine ring.

    Introduction of the Carboxamide Group: The benzothiazine intermediate is then reacted with a carboxylic acid derivative, such as an acid chloride or anhydride, to introduce the carboxamide group at the 6-position.

    Addition of the tert-Butyl Group: Finally, the tert-butyl group is introduced via alkylation using tert-butyl bromide or tert-butyl chloride in the presence of a base like potassium carbonate.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis systems, and efficient purification techniques such as crystallization and chromatography to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-tert-butyl-3-oxo-3,4-dihydro-2H-1,4-benzothiazine-6-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield the corresponding alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon, with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.

    Substitution: Ammonia or primary amines in ethanol or thiols in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols or amines.

    Substitution: Substituted amides or thioamides.

Scientific Research Applications

N-tert-butyl-3-oxo-3,4-dihydro-2H-1,4-benzothiazine-6-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, analgesic, and antimicrobial activities.

    Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-tert-butyl-3-oxo-3,4-dihydro-2H-1,4-benzothiazine-6-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and affecting cellular responses.

Comparison with Similar Compounds

Similar Compounds

    N-tert-butyl-3-oxo-3,4-dihydro-2H-1,4-benzothiazine-6-sulfonamide: Similar structure but with a sulfonamide group instead of a carboxamide group.

    N-tert-butyl-3-oxo-3,4-dihydro-2H-1,4-benzothiazine-6-methylamide: Similar structure but with a methylamide group instead of a carboxamide group.

Uniqueness

N-tert-butyl-3-oxo-3,4-dihydro-2H-1,4-benzothiazine-6-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the tert-butyl group enhances its stability and lipophilicity, making it a valuable compound for various applications.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

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